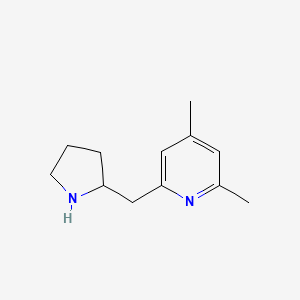

2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine

Vue d'ensemble

Description

2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with two methyl groups at positions 2 and 4, and a pyrrolidinylmethyl group at position 6

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine typically involves the reaction of 2,4-dimethylpyridine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a nickel complex as a catalyst to facilitate the coupling reaction between the pyridine and pyrrolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Pyridine Ring

Pyridine derivatives with electron-withdrawing substituents (e.g., methyl groups) often undergo nucleophilic substitution. For example, 2,4-dimethylpyridine analogs participate in reactions such as:

-

Halogenation : Chlorination or bromination at the methyl-substituted positions under radical or electrophilic conditions .

-

Oxidation : Methyl groups on pyridine rings can be oxidized to carboxylic acids using strong oxidants like KMnO₄ or CrO₃ .

Table 1: Reactivity Trends in Methyl-Substituted Pyridines

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, 80°C | 2-Chloro-4,6-dimethylpyridine | |

| Oxidation | KMnO₄, H₂O, Δ | 2,4-Pyridinedicarboxylic acid |

Functionalization at the Pyrrolidinylmethyl Side Chain

The pyrrolidine moiety in the side chain may undergo:

-

Protonation/Deprotonation : The secondary amine in pyrrolidine can act as a base (pKa ~11), enabling acid-catalyzed reactions .

-

Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.

Example Reaction:

This reaction is typical for tertiary amines and has been observed in similar pyrrolidine-containing compounds .

Cycloaddition and Cross-Coupling Reactions

Pyridine rings with methyl and alkylamine substituents may participate in:

-

Suzuki Coupling : For aryl–aryl bond formation if a halogen substituent is introduced .

-

[2+2] Cycloaddition : With electron-deficient alkynes, as seen in pyridine-catalyzed reactions of dimethyl acetylenedicarboxylate .

Coordination Chemistry

The nitrogen atoms in both the pyridine and pyrrolidine groups can act as ligands for metal complexes. For example:

-

Ru(II) or Pd(II) Complexation : Used in catalytic applications (e.g., oxidation or cross-coupling) .

Biologically Relevant Reactions

Pyrrolidine-pyridine hybrids are often explored for pharmacological activity. Potential reactions include:

-

Metabolic Oxidation : CYP450-mediated N-demethylation or hydroxylation at the pyrrolidine ring .

-

Radical Scavenging : Antioxidant behavior via H-atom donation from the pyrrolidine NH group .

Key Challenges and Research Gaps

-

No direct experimental data exists for this compound in the reviewed literature.

-

Predictions are based on analogs like 2,4-dimethylpyridine or pyrrolidine-containing heterocycles .

-

Further studies would require synthesis and characterization (e.g., NMR, MS) to validate reactivity.

Recommendations for Future Work

-

Synthetic Exploration : Use cross-coupling or alkylation strategies to functionalize the pyrrolidinylmethyl group.

-

Catalytic Screening : Test coordination with transition metals for potential catalytic applications .

-

Biological Profiling : Evaluate interactions with enzymes like kinases or receptors, given the structural similarity to bioactive pyrrolidines .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity :

Recent studies have indicated that 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine exhibits promising anticancer properties. It has been evaluated as a potential inhibitor of various kinases involved in tumorigenesis. For instance, research demonstrated that derivatives of this compound displayed significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .

Neuropharmacology :

This compound has shown potential in modulating neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it might interact with nicotinic acetylcholine receptors (nAChRs), making it a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's . Research into its binding affinity to specific nAChR subtypes could lead to the development of novel therapeutics targeting cognitive decline.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various pyridine derivatives through reactions such as cross-coupling and nucleophilic substitutions. For example, it has been employed in the synthesis of complex molecules that exhibit biological activity, enhancing the chemical diversity available for drug discovery .

Material Science

In material science, this compound is explored for its potential use in creating advanced materials with specific electronic or optical properties. Its unique structure allows for functionalization, which can tailor materials for applications in sensors or electronic devices.

Case Studies

Mécanisme D'action

The mechanism of action of 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidinylmethyl group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethylpyridine: Lacks the pyrrolidinylmethyl group, resulting in different chemical and biological properties.

6-(2-Pyrrolidinylmethyl)pyridine: Lacks the methyl groups at positions 2 and 4, affecting its reactivity and interactions.

Pyrrolidine: A simpler structure without the pyridine ring, used in different contexts in chemistry and biology.

Uniqueness

2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine is unique due to the combination of the pyridine ring and the pyrrolidinylmethyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine is a compound with a unique molecular structure that features a pyridine ring substituted at the 2 and 4 positions with methyl groups and at the 6 position with a 2-pyrrolidinylmethyl group. This specific substitution pattern may confer distinct biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C₁₂H₁₈N₂

- CAS Number : 524674-46-2

The presence of the pyridine nitrogen allows for nucleophilic substitutions and electrophilic additions, which can lead to diverse synthetic pathways. The compound's reactivity is influenced by its functional groups, suggesting potential applications in pharmaceuticals and chemical synthesis.

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The following table summarizes some related compounds and their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine | Methyl groups at positions 2 and 6 | Antimicrobial properties |

| 3-Methyl-4-(2-pyrrolidinylmethyl)pyridine | Methyl group at position 3 | Potential anti-inflammatory effects |

| 2-Methyl-5-(2-pyrrolidinylmethyl)pyridine | Methyl group at position 2 | Antioxidant activities |

The specific substitution pattern of this compound may lead to varied pharmacological profiles compared to its analogs, which is crucial for drug design and development.

Case Studies and Research Findings

- Antimicrobial Activity : Similar pyridine derivatives have been reported to inhibit the growth of various pathogens. For instance, certain analogs have shown effectiveness against Candida albicans and Microsporum canis, indicating potential antifungal applications .

- Anti-inflammatory Effects : The incorporation of pyrrolidinyl groups in pyridine derivatives has been associated with anti-inflammatory activity. Research on related compounds suggests that modifications to the pyridine structure can enhance their effectiveness as anti-inflammatory agents .

- Kinase Inhibition : A study demonstrated that certain pyrrolidine derivatives exhibited nanomolar activity against kinases involved in cancer progression, suggesting that modifications to the pyridine structure could yield potent inhibitors for therapeutic use .

The biological activity of this compound may involve:

- Interaction with Enzymes : The compound's ability to act as a Lewis base allows it to interact with metal centers in enzymes, potentially inhibiting their activity.

- Binding Affinity : Molecular docking studies have suggested that similar compounds bind effectively to ATP-binding sites in receptor tyrosine kinases, which are critical in cancer signaling pathways .

Propriétés

IUPAC Name |

2,4-dimethyl-6-(pyrrolidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9-6-10(2)14-12(7-9)8-11-4-3-5-13-11/h6-7,11,13H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLQGKAFBWWTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CC2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.